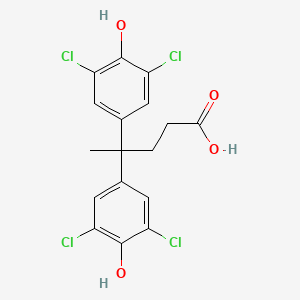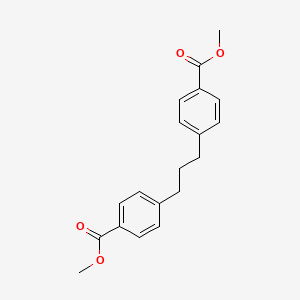![molecular formula C16H22N2O5 B11961476 Ethyl n-[(benzyloxy)carbonyl]alanylalaninate CAS No. 5673-69-8](/img/structure/B11961476.png)
Ethyl n-[(benzyloxy)carbonyl]alanylalaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl n-[(benzyloxy)carbonyl]alanylalaninate is a chemical compound with the molecular formula C16H22N2O5. It is a derivative of alanine, an amino acid, and is often used in various chemical and biological research applications. The compound is characterized by the presence of an ethyl ester group, a benzyloxycarbonyl (Cbz) protecting group, and two alanine residues.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl n-[(benzyloxy)carbonyl]alanylalaninate typically involves the esterification of N(α)-protected amino acids and dipeptides with ethanol. This reaction is often catalyzed by enzymes such as papain in hydrophobic organic solvent systems containing low amounts of water. Key parameters influencing the yield include the amount of added water, reaction time, temperature, and pH of the added buffer .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of biocatalysts like papain can enhance the efficiency and selectivity of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl n-[(benzyloxy)carbonyl]alanylalaninate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed under acidic or hydrogenolytic conditions to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Deprotection: Hydrogen gas with a palladium catalyst or trifluoroacetic acid.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and ethanol.
Deprotection: Yields the free amine and benzyl alcohol.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl n-[(benzyloxy)carbonyl]alanylalaninate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in studies involving enzyme catalysis and protein engineering.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl n-[(benzyloxy)carbonyl]alanylalaninate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, undergoing hydrolysis or deprotection to release active molecules. These active molecules can then interact with specific proteins or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl n-[(benzyloxy)carbonyl]alanylalaninate can be compared with other similar compounds, such as:
Ethyl n-[(benzyloxy)carbonyl]-N-(2-ethoxy-2-oxoethyl)-β-alaninate: This compound has an additional ethoxycarbonyl group, making it more hydrophobic and potentially altering its reactivity and biological activity.
Ethyl n-[(benzyloxy)carbonyl]-L-alaninate: This compound lacks the second alanine residue, which may affect its interaction with enzymes and other biological molecules.
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a wide range of applications in research and industry.
Propiedades
Número CAS |
5673-69-8 |
|---|---|
Fórmula molecular |
C16H22N2O5 |
Peso molecular |
322.36 g/mol |
Nombre IUPAC |
ethyl 2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate |
InChI |
InChI=1S/C16H22N2O5/c1-4-22-15(20)12(3)17-14(19)11(2)18-16(21)23-10-13-8-6-5-7-9-13/h5-9,11-12H,4,10H2,1-3H3,(H,17,19)(H,18,21) |
Clave InChI |
VQBJMSUYJXLIMY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Benzenediamine, N,N'-bis[(4-nitrophenyl)methylene]-](/img/structure/B11961397.png)




![4-Chloro-2-[({2-[(5-chloro-2-hydroxybenzylidene)amino]phenyl}imino)methyl]phenol](/img/structure/B11961433.png)


![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11961447.png)

![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961464.png)


